molecular formula C5H11NO2S B1675270 L-Penicillamine CAS No. 1113-41-3

L-Penicillamine

Cat. No. B1675270
CAS RN: 1113-41-3
M. Wt: 149.21 g/mol
InChI Key: VVNCNSJFMMFHPL-GSVOUGTGSA-N
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Description

L-Penicillamine is a pharmaceutical of the chelator class . It is an α-amino acid metabolite of penicillin, although it has no antibiotic properties . It is generally used as a metal-chelating agent .


Molecular Structure Analysis

L-Penicillamine has a molecular formula of C5H11NO2S . It is the L-enantiomer of penicillamine . A study has shown that the DNA-immobilized special conformation recognition of L-Penicillamine can be achieved using a chiral molecular imprinting technique .


Chemical Reactions Analysis

L-Penicillamine has been observed to undergo substitution reactions with arsenic (III) compounds with thiols . A competitive-displacement fluorescence assay for L-Penicillamine has also been developed based on the reaction between the target and N-acetyl-L-cysteine-capped CdTe quantum dots for copper ions .


Physical And Chemical Properties Analysis

L-Penicillamine has a molecular weight of 149.21 g/mol . It is a good water-soluble compound . The InChI of L-Penicillamine is InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m1/s1 .

Scientific Research Applications

Chiral Analysis and Distinction

  • Chiral Distinction using Ion Mobility-Mass Spectrometry: A study by Yang et al. (2021) developed a method to distinguish D- and L-Penicillamine using cyclodextrins and metal ions as chiral selectors. This method, involving ion mobility spectrometry coupled with mass spectrometry, effectively recognized the chirality of Penicillamine enantiomers, aiding in distinguishing the non-toxic D-form from the toxic L-form (Yang et al., 2021).

Biochemical Applications

  • In Vivo Anti-Vitamin B6 Action: Research by Kuchinskas et al. (1957) demonstrated that L-Penicillamine administration in rats led to decreased activity of certain liver transaminases and increased excretion of vitamin B6, suggesting an anti-vitamin B6 role for L-Penicillamine (Kuchinskas et al., 1957).
  • Metabolism and Pharmacokinetics in Rats: Planas-Bohne (1981) found that L-Penicillamine is taken up by most organs and shows a higher affinity for mature collagen compared to D-Penicillamine. It enhances renal copper excretion and is bound to plasma proteins, particularly albumin (Planas-Bohne, 1981).

Material Science and Cell Adhesion Studies

  • Cell Adhesion in Hydrogel Scaffolds: Benson et al. (2014) investigated the use of alginate hydrogels functionalized with L-Penicillamine for cell adhesion studies. They found that cells exhibited different adhesion properties on these 3D scaffolds, highlighting the potential of L-Penicillamine in material science applications (Benson et al., 2014).

Miscellaneous Applications

  • Enantioresolution of dl-Penicillamine: Bhushan and Kumar (2010) reviewed methods for the enantioresolution of Penicillamine using liquid chromatography. Their work highlights the chemical and biochemical reactions of Penicillamine's functional groups, noting that the L-isomer occurs naturally (Bhushan & Kumar, 2010)

Safety And Hazards

L-Penicillamine is toxic and can cause neuritis and marrow damage . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Patients with a history of penicillamine-related aplastic anemia or agranulocytosis should not be restarted on penicillamine .

Future Directions

There are promising new therapies for diseases treated by L-Penicillamine that demonstrate the potential to reduce stone events and improve the quality of life for patients without the side effects of current therapies . The potential use of cystine mimetics, gene therapy, V2-receptor blockers, and SGLT2 inhibitors are being explored .

properties

IUPAC Name

(2R)-2-amino-3-methyl-3-sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNCNSJFMMFHPL-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](C(=O)O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317136
Record name L-Penicillamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Penicillamine

CAS RN

1113-41-3, 52-67-5
Record name L-Penicillamine
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Record name L-Penicillamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name penicillamine
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Record name L-Penicillamine
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Record name L-(+)-β-mercaptovaline
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Record name PENICILLAMINE, (+)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,830
Citations
JE Wilson, V Du Vigneaud - Science, 1948 - science.org
… was effective in counteracting the toxic action of L-penicillamine. This relationship of choline and … were used In the work reported: L-penicillamine hydrochloride hydrate, 0.35,+ sodium …
Number of citations: 44 www.science.org
RAP Kark, DC Poskanzer, JD Bullock… - New England Journal …, 1971 - Mass Medical Soc
… of 8 mg during treatment with n-acetyl-d,l-penicillamine (not d-penicillamine). Fecal mercury … Because the use of n-acetyl-d,l-penicillamine in mercury poisoning has been associated …
Number of citations: 126 www.nejm.org
EJ Kuchinskas, A Horvath, V du Vigneaud - Archives of Biochemistry and …, 1957 - Elsevier
… In the present study, the effect of L-penicillamine … of livers of rats treated with L-penicillamine. The effect of the inclusion of L-… Our results indicate that L-penicillamine has an antivitamin …
Number of citations: 85 www.sciencedirect.com
V du Vigneaud, EJ Kuchinskas, A Horvath - Archives of Biochemistry and …, 1957 - Elsevier
… (2, 3) that L-penicillamine might combine with a metabolically … undertakw to elucidate the nature of L-penicillamine-induced … The dat,a indicate that the inhibitory effect of L-penicillamine …
Number of citations: 89 www.sciencedirect.com
L Field, RV Dilts, R Ravichandran… - Journal of the …, 1978 - pubs.rsc.org
An Unusually Stable Thionitrite from N-Acetyl-D,L-penicillamine; X-Ray Crystal and Molecular Structure of 2-(Acetylamino)-2-carb … An Unusually Stable Thionitrite from N-Acetyl-D,L-penicillamine; …
Number of citations: 309 pubs.rsc.org
WM Weigert, H Offermanns… - … International Edition in …, 1975 - Wiley Online Library
… between D- and L-penicillamine lie in their … D,L-penicillamine or its hydrogen chloride need not be isolated; after evaporation of the water it is preferable to react the D,L-penicillamine …
Number of citations: 80 onlinelibrary.wiley.com
N Nishida, H Yao, T Ueda, A Sasaki… - Chemistry of …, 2007 - ACS Publications
We report the synthesis and chiroptical properties of silver nanocluster enantiomers. The surface of the silver nanoclusters is covered with l/d-penicillamine or their racemate. The …
Number of citations: 124 pubs.acs.org
Y Zhang, HY Wang, XW He, WY Li, YK Zhang - Journal of Hazardous …, 2021 - Elsevier
In this work, we innovatively synthesized homochiral fluorescence nano molecularly imprinted polymers (D-MIP) with dual affinity (metal ion affinity and homochiral affinity) for the …
Number of citations: 30 www.sciencedirect.com
H Schulz, V Du Vigneaud - Journal of Medicinal Chemistry, 1966 - ACS Publications
… The 1-L-penicillamine-oxytocin and l-deaminopenicillamine… of oxytocin is replaced by that of L-penicillamine. Thus, the two … We have therefore prepared 1-L-penicillamineoxytocin along …
Number of citations: 95 pubs.acs.org
H Schulz, V Du Vigneaud - Journal of Medicinal Chemistry, 1967 - ACS Publications
… 1 of oxytocin (Figure 1) by an L-penicillamine residue causes … 1-L-Penicillamineoxytocin also exhibits a slight inhibitory … 6 of oxytocin by an L-penicillamine residue on the oxytocic and …
Number of citations: 12 pubs.acs.org

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